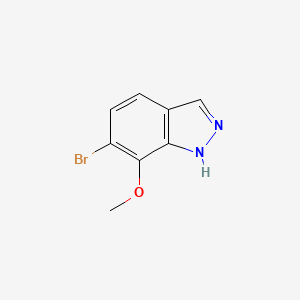
1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-bromo-6-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It has a molecular weight of 341.16 and is typically found as a yellow to brown powder or solid .
Synthesis Analysis
The synthesis of 3-nitroindoles, such as N-Boc-3-bromo-6-nitroindole, has been achieved through an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . In this protocol, trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride . This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .Molecular Structure Analysis
The IUPAC name of N-Boc-3-bromo-6-nitroindole is tert-butyl 3-bromo-6-nitro-1H-indole-1-carboxylate . The InChI code is 1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
N-Boc-3-bromo-6-nitroindole is a yellow to brown powder or solid . It has a molecular weight of 341.16 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Nitroindoles
N-Boc-3-bromo-6-nitroindole is a notable intermediate in the synthesis of various nitroindole derivatives. The research has led to the development of methods for synthesizing 2-nitroindoles via C-2 lithiation of N-Boc-indoles, offering a pathway to a wide range of compounds (Jiang & Gribble, 2002). Additionally, new synthetic routes have been explored for 3-nitroindoles, emphasizing the versatility of N-Boc-protected indoles in constructing complex molecular structures (Nguyen & Kurth, 2013).
2. Asymmetric Catalysis
N-Boc-3-bromo-6-nitroindole has been utilized in the development of asymmetric phase-transfer catalysts. These catalysts have proven effective in nitro-Mannich reactions of isatin-derived N-Boc ketimines, leading to the construction of 3-substituted 3-amino-oxindoles with high yields and good enantioselectivities (Liu et al., 2017). The nitro-Mannich reaction specifically has been enhanced by various catalysts, further emphasizing the role of N-Boc-protected indoles in asymmetric synthesis (Arai, Matsumura, & Masu, 2014).
3. Application in Material Science
Research into the electrochemical polymerization of nitroindoles, including derivatives similar to N-Boc-3-bromo-6-nitroindole, has revealed their potential in creating conducting polymers with notable thermal stability and electrical conductivity. These materials show promise for use in electrochemical sensors and light-emitting materials (Le et al., 2008).
4. Biomedical Applications
The versatility of N-Boc-3-bromo-6-nitroindole is also evident in biomedical research. Derivatives have been synthesized for the rapid release of neuroactive amino acids such as l-glutamate, highlighting their potential in biological experiments and possibly in therapeutic applications (Papageorgiou, Ogden, & Corrie, 2004).
Wirkmechanismus
Target of Action
N-Boc-3-bromo-6-nitroindole is a complex organic compound that is used in various chemical reactions. Indole derivatives, which n-boc-3-bromo-6-nitroindole is a part of, are known to play a significant role in cell biology .
Mode of Action
It’s known that indole derivatives interact with various biological targets, leading to changes in cellular processes . More research is needed to fully understand the specific interactions of N-Boc-3-bromo-6-nitroindole with its targets.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Boc-3-bromo-6-nitroindole can be achieved by introducing the Boc protecting group on the nitrogen atom of 3-bromo-6-nitroindole, followed by bromination at the 3-position. The Boc group can then be removed to yield the final product.", "Starting Materials": [ "3-bromo-6-nitroindole", "Di-tert-butyl dicarbonate (Boc2O)", "Bromine", "Sodium hydroxide (NaOH)", "Acetic acid (CH3COOH)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Protection of the nitrogen atom with Boc group", "3-bromo-6-nitroindole + Di-tert-butyl dicarbonate (Boc2O) -> N-Boc-3-bromo-6-nitroindole + Di-tert-butyl carbonate (CO2(tBu)2)", "Step 2: Bromination at the 3-position", "N-Boc-3-bromo-6-nitroindole + Bromine + Acetic acid -> N-Boc-3,3-dibromo-6-nitroindole + Acetic acid bromide", "Step 3: Removal of the Boc group", "N-Boc-3,3-dibromo-6-nitroindole + Sodium hydroxide (NaOH) + Ethanol (EtOH) -> 3,3-dibromo-6-nitroindole" ] } | |
CAS-Nummer |
1246471-29-3 |
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
BQJZGJGSHIBIEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |
Synonyme |
N-Boc-3-bromo-6-nitroindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



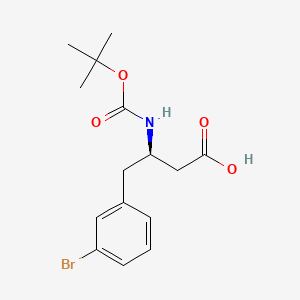
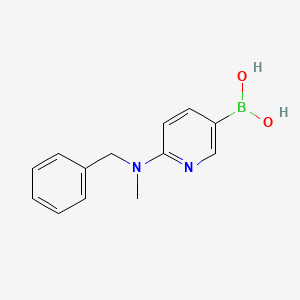
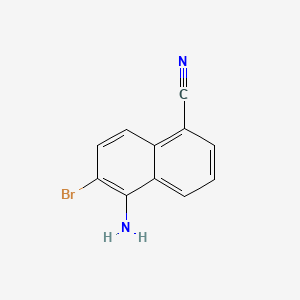
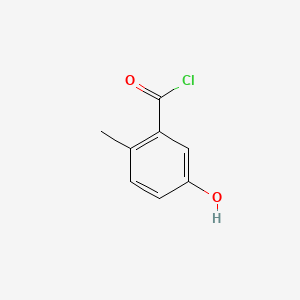
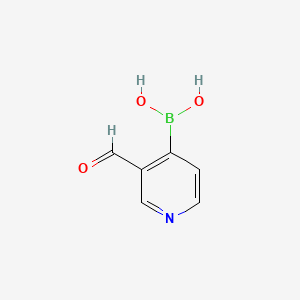
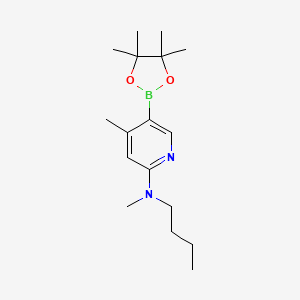

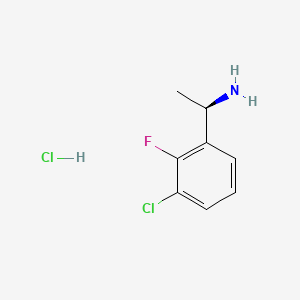


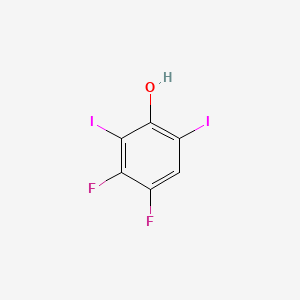
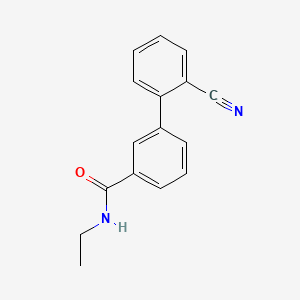
![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)
